molecular formula C13H11NO3S B1297208 4-(2-Thiophen-2-yl-acetylamino)-benzoic acid CAS No. 436088-76-5

4-(2-Thiophen-2-yl-acetylamino)-benzoic acid

Cat. No. B1297208
CAS RN: 436088-76-5
M. Wt: 261.3 g/mol
InChI Key: FEUPGOFYXFJWIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(2-Thiophen-2-yl-acetylamino)-benzoic acid” is a heterocyclic amide derivative . It has a molecular formula of C14H14N2O5S2 . The IUPAC name for this compound is (4 S )-2- [ ( R )-carboxy- [ (2-thiophen-2-ylacetyl)amino]methyl]-5-methylidene-4 H -1,3-thiazine-4-carboxylic acid .


Synthesis Analysis

The compound is synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . The 2-(thiophen-2-yl)acetic acid is first activated by converting it into 2-(thiophen-2-yl)acetyl chloride and then reacted with 2-aminothiophene-3-carbonitrile .


Molecular Structure Analysis

The structure of the compound was confirmed by IR, 1 H NMR, 13 C NMR, elemental analysis, and X-ray diffraction . The crystal packing of the compound is stabilized by C–H···N and N–H···N hydrogen bonds .


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not mentioned in the available resources .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 354.4 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 6 . The exact mass of the compound is 354.03441390 g/mol . The topological polar surface area of the compound is 170 Ų .

Scientific Research Applications

Structural Investigation and Analysis

This compound has been used in the synthesis of novel heterocyclic amide derivatives . The crystal packing of these derivatives is stabilized by C−H···N and N−H···N hydrogen bonds . Hirshfeld surface analysis was used to specify the close intermolecular interactions in the molecule .

Biological Evaluation

The compound has been evaluated for its biological properties. It exhibited moderate antioxidant activity . The antimicrobial activity of the title molecule was investigated under aseptic conditions, using the microdilution method, against Gram-positive and Gram-negative bacterial strains . It also demonstrated significant activity against yeasts .

Interaction with DNA Bases

The interactions between the compound and DNA bases (such as guanine, thymine, adenine, and cytosine) were examined using the electrophilicity-based charge transfer (ECT) method and charge transfer (ΔN) phenomena .

Insecticidal Activity

Diacylhydrazine derivatives, which have a similar structure to this compound, have been shown to have significant insecticidal activities . They induce precocious molting in insects .

Use in Polymers, Dyes, and Liquid Crystals

Amides, which are a part of this compound’s structure, are an important functional group and essential component of many pharmaceuticals, natural products, agrochemicals, and polymers .

Antifungal and Antibacterial Properties

Some amide compounds, similar to this one, have been shown to have significant antifungal and antibacterial properties .

Antioxidant Properties

The compound has been shown to possess antioxidant properties, which can be beneficial in various biological and chemical applications .

Anti-inflammatory and Anti-HSV Activity

Some amide compounds have been shown to have anti-inflammatory and anti-HSV activity . This suggests potential applications of “4-(2-Thiophen-2-yl-acetylamino)-benzoic acid” in the medical field.

Mechanism of Action

The mechanism of action for this compound is not explicitly mentioned in the available resources .

Safety and Hazards

Specific safety and hazard information for this compound is not mentioned in the available resources .

properties

IUPAC Name

4-[(2-thiophen-2-ylacetyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c15-12(8-11-2-1-7-18-11)14-10-5-3-9(4-6-10)13(16)17/h1-7H,8H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUPGOFYXFJWIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349480
Record name 4-(2-Thiophen-2-yl-acetylamino)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Thiophen-2-yl-acetylamino)-benzoic acid

CAS RN

436088-76-5
Record name 4-(2-Thiophen-2-yl-acetylamino)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.